molecular formula C8H9N3O3 B6189147 1-(5-nitropyridin-2-yl)azetidin-3-ol CAS No. 939377-43-2

1-(5-nitropyridin-2-yl)azetidin-3-ol

Cat. No.: B6189147
CAS No.: 939377-43-2
M. Wt: 195.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-nitropyridin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H9N3O3 It features a nitropyridine group attached to an azetidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-nitropyridin-2-yl)azetidin-3-ol typically involves the reaction of 5-nitropyridine with azetidin-3-ol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidin-3-ol, followed by nucleophilic substitution with 5-nitropyridine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(5-nitropyridin-2-yl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The azetidin-3-ol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(5-aminopyridin-2-yl)azetidin-3-ol .

Scientific Research Applications

1-(5-nitropyridin-2-yl)azetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-nitropyridin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the azetidin-3-ol moiety can interact with proteins and enzymes. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-amino-5-nitropyridin-2-yl)azetidin-3-ol
  • 1-(5-nitropyridin-2-yl)azetidin-3-one

Uniqueness

1-(5-nitropyridin-2-yl)azetidin-3-ol is unique due to the presence of both a nitropyridine and an azetidin-3-ol moiety.

Properties

CAS No.

939377-43-2

Molecular Formula

C8H9N3O3

Molecular Weight

195.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.